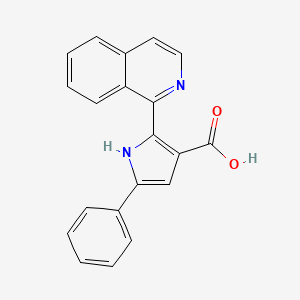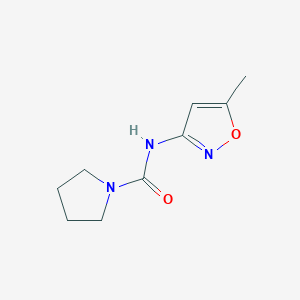
N-(5-Methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide is a compound that features a pyrrolidine ring attached to a carboxamide group, which is further substituted with a 5-methylisoxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide typically involves the formation of the isoxazole ring followed by the attachment of the pyrrolidine carboxamide group. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener and more sustainable processes to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can result in a variety of substituted derivatives with potentially enhanced properties.
Applications De Recherche Scientifique
N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.
Mécanisme D'action
The mechanism of action of N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring and pyrrolidine moiety can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses, making the compound valuable for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Methylisoxazol-3-yl)malonamide
- N-(5-Methylisoxazol-3-yl)oxalamide
Uniqueness
N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide is unique due to the presence of both the isoxazole ring and the pyrrolidine carboxamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a different set of interactions and reactivity, which can be advantageous in specific research and industrial contexts .
Propriétés
Numéro CAS |
55808-52-1 |
|---|---|
Formule moléculaire |
C9H13N3O2 |
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
N-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C9H13N3O2/c1-7-6-8(11-14-7)10-9(13)12-4-2-3-5-12/h6H,2-5H2,1H3,(H,10,11,13) |
Clé InChI |
ASVSHPXPLIABPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)NC(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



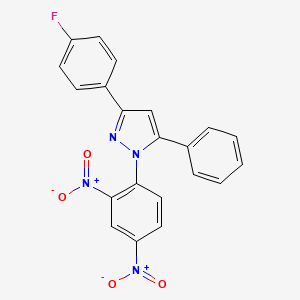
![3-Methyl-1,4,5,6-tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B12869966.png)
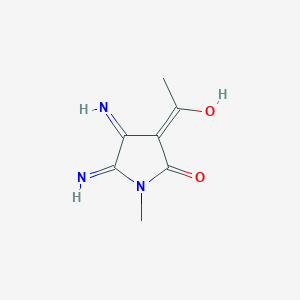
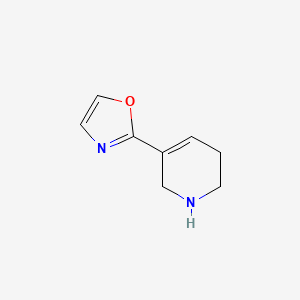
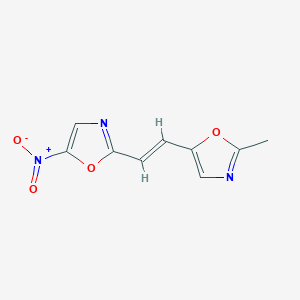
![2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12869984.png)
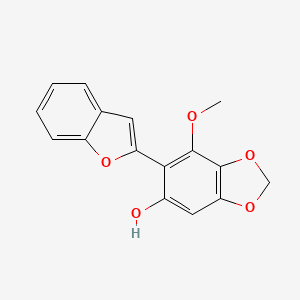
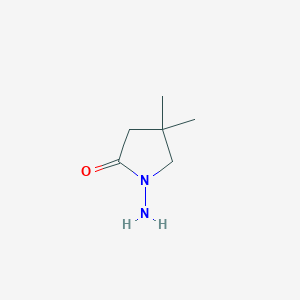

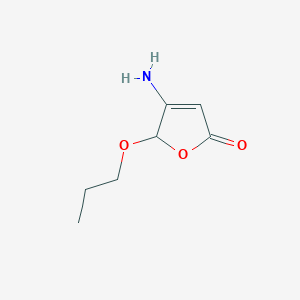
![1-(4-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12870031.png)
![1-(6-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870043.png)
